molecular formula C9H9NOS B070382 7-Methoxy-2-methylbenzo[d]thiazole CAS No. 163298-70-2

7-Methoxy-2-methylbenzo[d]thiazole

Cat. No.: B070382
CAS No.: 163298-70-2
M. Wt: 179.24 g/mol
InChI Key: ULNOESYCOCNVQV-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylbenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core structure. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules

Mechanism of Action

Target of Action

The primary targets of 7-Methoxy-2-methylbenzo[d]thiazole are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. The downstream effects of this disruption include a reduction in inflammation and associated symptoms.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX enzymes . This results in a reduction of inflammation and associated symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methylbenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde derivatives, followed by cyclization in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methoxy-2-methylbenzo[d]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-2-methylbenzo[d]thiazole is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

7-methoxy-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNOESYCOCNVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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